1-Methylpiperidine-4-carboxamide
Overview
Description
1-Methylpiperidine-4-carboxamide is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.2 . It is used in research and development .
Synthesis Analysis
The synthesis of piperidine derivatives, including this compound, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A specific method of synthesis involves the creation of sulfonamide and amide derivatives of piperidine-4-carboxamide via amino-dechlorination and amino-dealkoxylation reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Chemical Synthesis and Catalysis
1-Methylpiperidine-4-carboxamide and its derivatives have been utilized in various chemical syntheses. Takács et al. (2014) explored the use of alkoxycarbonylpiperidines, including compounds related to this compound, as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This method was used to produce carboxamides and ketocarboxamides from iodoalkenes and iodoarenes respectively, showcasing the utility of these compounds in creating complex organic molecules (Takács et al., 2014).
Repellent Efficacy
In the realm of public health, a chiral analog of this compound, specifically SS220, has been synthesized and its efficacy as an arthropod repellent was investigated. Klun et al. (2003) found that SS220 demonstrated effectiveness comparable to Deet against Aedes aegypti and Anopheles stephensi mosquitoes, marking its potential as an alternative repellent for protection against disease vectors (Klun et al., 2003).
Polymer Nanocomposites
This compound derivatives have been applied in the development of polymer nanocomposites. Jin et al. (2019) synthesized methylpiperidine-functionalized graphene oxide (MP-GO) by introducing 4-amino-1-methylpiperidine into reactive epoxy and/or carboxylic acid groups on pristine graphene oxide. This MP-GO was then used as a curing catalyst for polyimide (PI) nanocomposites, significantly enhancing the thermal conversion of polyamic acid precursor to PI and improving the oxygen barrier properties of the nanocomposite films (Jeong-un Jin et al., 2019).
Antibacterial and Antimicrobial Agents
A variety of this compound derivatives have shown promise as antimicrobial agents. Pokhodylo et al. (2021) synthesized novel 1H-1,2,3-triazole-4-carboxamides and evaluated their antimicrobial activities against a range of primary pathogens. Certain derivatives demonstrated potent antibacterial effects against Staphylococcus aureus and antifungal activity against Candida albicans, indicating their potential in developing new antimicrobial drugs (Pokhodylo et al., 2021).
Future Directions
Piperidines, including 1-Methylpiperidine-4-carboxamide, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Properties
IUPAC Name |
1-methylpiperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9-4-2-6(3-5-9)7(8)10/h6H,2-5H2,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVJTKWOCSGJDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20320737 | |
Record name | 1-methylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20320737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62718-28-9 | |
Record name | 1-methylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20320737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Methylpiperidine-4-carboxamide in the context of antibacterial research?
A1: this compound itself doesn't exhibit direct antibacterial activity. Instead, it acts as a prodrug for PC190723. [] This means that this compound is metabolized within the body to release the active antibacterial compound, PC190723. This prodrug strategy can be employed to improve the pharmacokinetic properties of the active drug, such as enhancing its absorption or distribution within the body. The study by Zhanel et al. investigated the pharmacokinetics and in vivo efficacy of TXY541, a this compound prodrug of PC190723, against Staphylococcus aureus infections. []
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